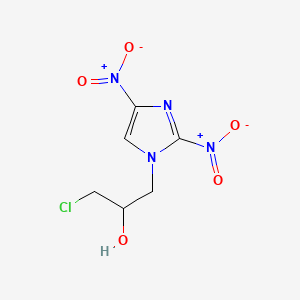

1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2,4-dinitro-

Vue d'ensemble

Description

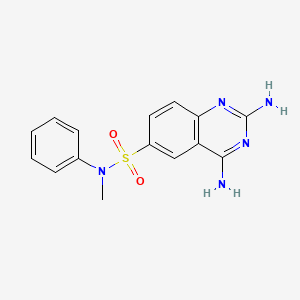

1H-Imidazole-1-éthanol, alpha-(chlorométhyl)-2,4-dinitro- est un composé chimique appartenant à la famille des imidazoles. Les imidazoles sont des composés hétérocycliques contenant des atomes d'azote en positions non adjacentes dans un cycle à cinq chaînons. Ce composé particulier est caractérisé par la présence d'un groupe chlorométhyle et de deux groupes nitro attachés au cycle imidazole, ce qui en fait une molécule polyvalente dans diverses réactions chimiques et applications.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 1H-Imidazole-1-éthanol, alpha-(chlorométhyl)-2,4-dinitro- implique généralement les étapes suivantes :

Matériaux de départ : La synthèse commence avec l'imidazole, qui est mis en réaction avec un agent chlorométhylant approprié, tel que l'éther chlorométhyl méthylique, en milieu acide pour introduire le groupe chlorométhyle.

Nitration : L'imidazole chlorométhylé est ensuite soumis à une nitration en utilisant un mélange d'acide nitrique concentré et d'acide sulfurique pour introduire les groupes nitro aux positions 2 et 4 du cycle imidazole.

Purification : Le produit obtenu est purifié par recristallisation ou chromatographie afin d'obtenir le composé souhaité à une pureté élevée.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Réacteurs discontinus ou continus : Les réactions sont effectuées dans des réacteurs discontinus ou continus, en fonction de l'échelle de production.

Optimisation des conditions de réaction : Les conditions de réaction telles que la température, la pression et la concentration des réactifs sont optimisées afin de maximiser le rendement et de minimiser les sous-produits.

Purification et contrôle qualité : Le produit final est purifié à l'aide de techniques à l'échelle industrielle telles que la distillation, la cristallisation et la chromatographie. Des mesures de contrôle qualité sont mises en œuvre pour garantir que le produit répond aux spécifications requises.

Analyse Des Réactions Chimiques

Types de réactions

1H-Imidazole-1-éthanol, alpha-(chlorométhyl)-2,4-dinitro- subit diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe chlorométhyle peut participer à des réactions de substitution nucléophile, où des nucléophiles tels que des amines ou des thiols remplacent l'atome de chlore.

Réactions de réduction : Les groupes nitro peuvent être réduits en groupes amino en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur ou d'hydrure métallique.

Réactions d'oxydation : Le groupe hydroxyle peut être oxydé en groupe carbonyle en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réactifs et conditions courantes

Substitution nucléophile : Des réactifs tels que l'azoture de sodium, le thiolate de sodium ou les amines primaires sont couramment utilisés dans des conditions douces à modérées.

Réduction : Des catalyseurs tels que le palladium sur charbon (Pd/C) ou l'oxyde de platine (PtO2) sont utilisés dans les réactions d'hydrogénation, tandis que les hydrures métalliques tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés pour les réductions sélectives.

Oxydation : Des agents oxydants forts tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont utilisés en milieu acide ou basique.

Principaux produits

Substitution : Les produits comprennent les dérivés azido, thiol ou amine du composé original.

Réduction : Les principaux produits sont les dérivés amino correspondants.

Oxydation : Le principal produit est le composé carbonyle correspondant.

Applications de recherche scientifique

1H-Imidazole-1-éthanol, alpha-(chlorométhyl)-2,4-dinitro- a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes, notamment les produits pharmaceutiques et les produits agrochimiques.

Biologie : Le composé est utilisé dans des études biochimiques pour étudier les mécanismes enzymatiques et les interactions protéines-ligands.

Médecine : Il sert de précurseur à la synthèse de médicaments ayant des propriétés antimicrobiennes, antifongiques et anticancéreuses.

Industrie : Le composé est utilisé dans la production de colorants, de pigments et d'autres produits chimiques de spécialité.

Mécanisme d'action

Le mécanisme d'action de 1H-Imidazole-1-éthanol, alpha-(chlorométhyl)-2,4-dinitro- implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Les groupes nitro peuvent subir une réduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, conduisant à divers effets biologiques. Le groupe chlorométhyle peut former des liaisons covalentes avec des sites nucléophiles dans les protéines, modifiant ainsi leur fonction et leur activité.

Applications De Recherche Scientifique

1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2,4-dinitro- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor for the synthesis of drugs with antimicrobial, antifungal, and anticancer properties.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2,4-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function and activity.

Comparaison Avec Des Composés Similaires

Composés similaires

- 1H-Imidazole-1-éthanol, alpha-(chlorométhyl)-2-méthyl-5-nitro-

- 1H-Imidazole-1-éthanol, alpha-(chlorométhyl)-2-méthyl-4,5-dinitro-

- 1H-Imidazole-1-éthanol, alpha-éthyl-(9CI)

Unicité

1H-Imidazole-1-éthanol, alpha-(chlorométhyl)-2,4-dinitro- est unique en raison du positionnement spécifique des groupes nitro aux positions 2 et 4, ce qui lui confère une réactivité chimique et une activité biologique distinctes par rapport à d'autres composés similaires. La présence à la fois d'un groupe chlorométhyle et d'un groupe hydroxyle améliore encore sa polyvalence en synthèse chimique et en applications biologiques.

Propriétés

IUPAC Name |

1-chloro-3-(2,4-dinitroimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN4O5/c7-1-4(12)2-9-3-5(10(13)14)8-6(9)11(15)16/h3-4,12H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBESQTCUXCSDTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N1CC(CCl)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50994066 | |

| Record name | 1-Chloro-3-(2,4-dinitro-1H-imidazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50994066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73334-41-5 | |

| Record name | 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2,4-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073334415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-(2,4-dinitro-1H-imidazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50994066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.